molecular formula C11H13F3N2 B13088707 (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline

(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline

Cat. No.: B13088707
M. Wt: 230.23 g/mol
InChI Key: CLJVIYRZQWRFSW-JTQLQIEISA-N
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Description

(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chiral organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution or addition.

    Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrrolidine with an aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are used to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups attached to the pyrrolidine or aniline moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aniline ring, using reagents like halogens, sulfonyl chlorides, or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted aniline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance the binding affinity and selectivity of ligands for certain biological targets, making this compound valuable in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can enhance performance characteristics such as durability, chemical resistance, and thermal stability.

Mechanism of Action

The mechanism of action of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]benzene
  • (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]phenol
  • (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyridine

Uniqueness

Compared to similar compounds, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline stands out due to the presence of the aniline moiety, which can engage in additional interactions such as π-π stacking and hydrogen bonding. This can enhance its binding affinity and specificity for certain targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m0/s1

InChI Key

CLJVIYRZQWRFSW-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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